molecular formula C9H5BrN2O3 B14043337 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Katalognummer: B14043337
Molekulargewicht: 269.05 g/mol
InChI-Schlüssel: TUNBQBXTHQIZFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . This compound is characterized by the presence of a bromine atom, a carboxylic acid group, and a phthalazine ring structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the bromination of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phthalazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can produce alcohols and higher oxidation state compounds, respectively .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromo-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
  • 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Comparison: Compared to similar compounds, 7-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where bromine’s presence is crucial .

Eigenschaften

Molekularformel

C9H5BrN2O3

Molekulargewicht

269.05 g/mol

IUPAC-Name

7-bromo-4-oxo-3H-phthalazine-1-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)7(9(14)15)11-12-8(5)13/h1-3H,(H,12,13)(H,14,15)

InChI-Schlüssel

TUNBQBXTHQIZFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=NNC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.